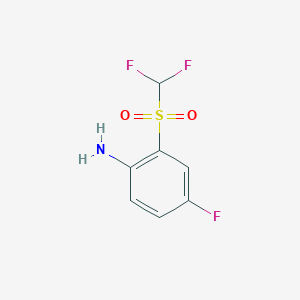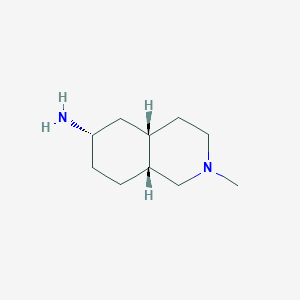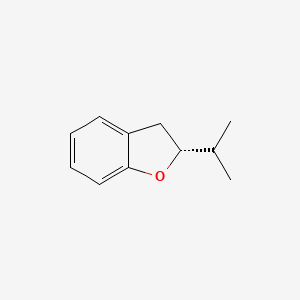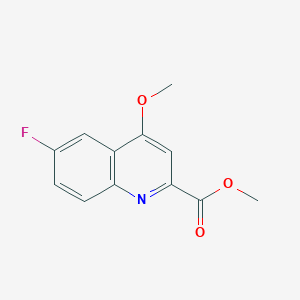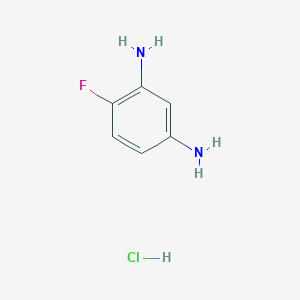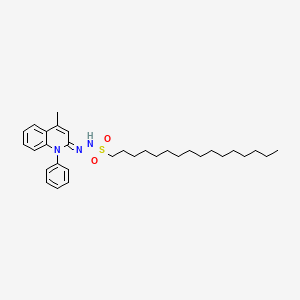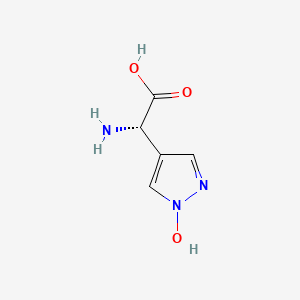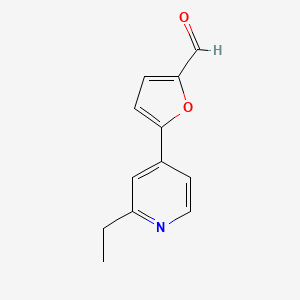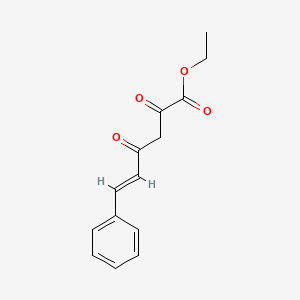
4,5-Dibromo-m-xylene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,5-Dibromo-m-xylene, also known as 1,3-Bis(bromomethyl)benzene, is an organic compound with the molecular formula C8H8Br2. It is a derivative of xylene, where two bromine atoms are substituted at the 4 and 5 positions of the benzene ring. This compound is primarily used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,5-Dibromo-m-xylene can be synthesized through the bromination of m-xylene. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired positions.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is carried out in reactors equipped with temperature control systems to ensure the efficient and selective bromination of m-xylene. The product is then purified through distillation or recrystallization to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions: 4,5-Dibromo-m-xylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding brominated carboxylic acids or aldehydes.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding xylene derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are commonly used.
Major Products Formed:
Substitution: Formation of various substituted xylene derivatives.
Oxidation: Formation of brominated carboxylic acids or aldehydes.
Reduction: Formation of xylene derivatives with reduced bromine content.
Applications De Recherche Scientifique
4,5-Dibromo-m-xylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules and polymers.
Biology: The compound is used in the synthesis of biologically active molecules and as a cross-linking agent in peptide synthesis.
Medicine: It is involved in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry: The compound is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4,5-Dibromo-m-xylene involves its ability to undergo various chemical reactions, leading to the formation of different products. The bromine atoms in the compound act as reactive sites for nucleophilic substitution, oxidation, and reduction reactions. These reactions enable the compound to interact with other molecules and form new chemical bonds, making it a versatile reagent in organic synthesis.
Comparaison Avec Des Composés Similaires
1,3-Bis(chloromethyl)benzene: Similar to 4,5-Dibromo-m-xylene but with chlorine atoms instead of bromine.
1,3-Bis(fluoromethyl)benzene: Contains fluorine atoms instead of bromine.
1,3-Bis(iodomethyl)benzene: Contains iodine atoms instead of bromine.
Uniqueness: this compound is unique due to the presence of bromine atoms, which provide specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, making the compound more reactive in certain chemical reactions. This reactivity makes this compound a valuable reagent in organic synthesis and industrial applications.
Propriétés
Formule moléculaire |
C8H8Br2 |
|---|---|
Poids moléculaire |
263.96 g/mol |
Nom IUPAC |
1,2-dibromo-3,5-dimethylbenzene |
InChI |
InChI=1S/C8H8Br2/c1-5-3-6(2)8(10)7(9)4-5/h3-4H,1-2H3 |
Clé InChI |
SSNMFFLHHLCNOM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)Br)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-dihydro-1H-pyrrolo[3,2-c]pyridine-7-carboxamide](/img/structure/B12868217.png)
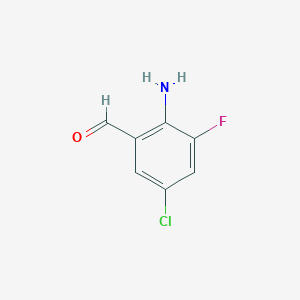
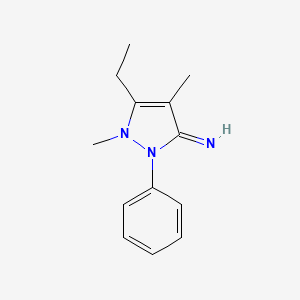
![2-[(2,5-Dichlorophenyl)thio]acetyl chloride](/img/structure/B12868231.png)
